An In-depth Technical Guide to Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6)
An In-depth Technical Guide to Dodecyl 3-amino-4-chlorobenzoate (CAS No. 6195-20-6)
This technical guide provides a comprehensive overview of Dodecyl 3-amino-4-chlorobenzoate, a chemical compound with emerging significance in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, potential applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Introduction and Chemical Identity
Dodecyl 3-amino-4-chlorobenzoate, identified by the CAS number 6195-20-6, is an organic ester derivative of 3-amino-4-chlorobenzoic acid.[1][2] Its structure, featuring a long dodecyl alkyl chain, an aromatic ring substituted with amino and chloro groups, and a carboxylate ester, imparts a unique combination of lipophilicity and reactive functional groups. This positions it as a versatile intermediate in organic synthesis.[3] The presence of the amino and chloro substituents on the benzene ring, along with the long ester chain, suggests its potential utility in the design of bioactive molecules with specific physicochemical properties for targeted biological interactions.[3]
Nomenclature and Structural Representation
The systematic IUPAC name for this compound is dodecyl 3-amino-4-chlorobenzoate.[4] It is also known by several synonyms, including:
The chemical structure of Dodecyl 3-amino-4-chlorobenzoate is depicted in the following diagram:
Caption: Chemical structure of Dodecyl 3-amino-4-chlorobenzoate.
Physicochemical Properties
A summary of the key physicochemical properties of Dodecyl 3-amino-4-chlorobenzoate is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Reference |
| CAS Number | 6195-20-6 | [6] |
| Molecular Formula | C₁₉H₃₀ClNO₂ | [6] |
| Molecular Weight | 339.9 g/mol | [6] |
| Appearance | Powder | [3] |
| Melting Point | 56-59 °C | [6] |
| Boiling Point | 445.0 ± 25.0 °C (Predicted) | [6] |
| Density | 1.051 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 1.48 ± 0.10 (Predicted) | [6] |
Synthesis and Manufacturing
The synthesis of Dodecyl 3-amino-4-chlorobenzoate is typically achieved through the esterification of 3-amino-4-chlorobenzoic acid with dodecanol. A common and industrially scalable method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Proposed Synthesis Workflow
The logical flow for the synthesis of Dodecyl 3-amino-4-chlorobenzoate is outlined in the diagram below. This process is designed to maximize yield and purity of the final product.
Caption: Proposed workflow for the synthesis of Dodecyl 3-amino-4-chlorobenzoate.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of Dodecyl 3-amino-4-chlorobenzoate based on the principles of Fischer-Speier esterification.[7]
Materials and Reagents:
-
3-Amino-4-chlorobenzoic acid
-
Dodecanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-amino-4-chlorobenzoic acid (1 equivalent), dodecanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure Dodecyl 3-amino-4-chlorobenzoate.
-
Potential Applications and Biological Activity
Dodecyl 3-amino-4-chlorobenzoate is primarily recognized as a key intermediate in the synthesis of more complex molecules in various industries.[3]
Pharmaceutical Intermediate
The structural motifs within Dodecyl 3-amino-4-chlorobenzoate are of significant interest in drug discovery. A recent study published in November 2024 detailed the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] This research highlights the potential of this class of compounds in the development of anti-cancer therapeutics.[8][9] Although the study did not specifically investigate the dodecyl ester, the findings strongly suggest that Dodecyl 3-amino-4-chlorobenzoate could serve as a valuable precursor for synthesizing analogous compounds with potential anti-proliferative activity.[8][9]
The long dodecyl chain can significantly influence the pharmacokinetic properties of a drug molecule, such as its membrane permeability and half-life. This makes Dodecyl 3-amino-4-chlorobenzoate an attractive building block for the design of prodrugs or for modifying the properties of existing active pharmaceutical ingredients.[3]
Chemical and Dye Synthesis
The amino and chloro substituents on the aromatic ring make this compound a suitable starting material for the synthesis of various dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes, while the chloro group can be a site for nucleophilic substitution to introduce other functionalities.
Agrochemicals
Similar to its application in pharmaceuticals, the structural features of Dodecyl 3-amino-4-chlorobenzoate can be incorporated into the design of novel pesticides and herbicides. The lipophilic dodecyl chain can enhance the penetration of the active ingredient into plant or insect tissues.
Analytical Characterization
To ensure the identity and purity of synthesized Dodecyl 3-amino-4-chlorobenzoate, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the protons of the dodecyl chain. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction.
Safety and Handling
Dodecyl 3-amino-4-chlorobenzoate should be handled with care in a well-ventilated laboratory, following standard safety procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling the powder. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information before working with this compound.
Conclusion
Dodecyl 3-amino-4-chlorobenzoate is a chemical intermediate with considerable potential, particularly in the realm of pharmaceutical development. Its unique combination of a lipophilic alkyl chain and a reactive aromatic core makes it a valuable tool for medicinal chemists and process development scientists. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.
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